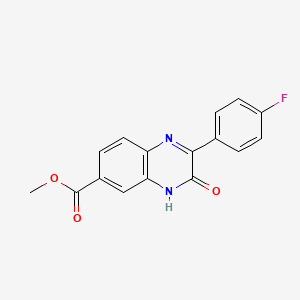![molecular formula C11H9BrN2 B13842528 2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
2-[(3-bromophenyl)methyl]Pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-bromophenyl)methyl]Pyrimidine is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with a 3-bromophenylmethyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methyl]Pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a brominated aromatic compound with a pyrimidine derivative using a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
2-[(3-bromophenyl)methyl]Pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
2-[(3-bromophenyl)methyl]Pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents with antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block in the synthesis of more complex heterocyclic compounds for research purposes.
作用机制
The mechanism of action of 2-[(3-bromophenyl)methyl]Pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers . These interactions can lead to anti-inflammatory and neuroprotective effects.
相似化合物的比较
Similar Compounds
- 2-[(4-bromophenyl)methyl]Pyrimidine
- 2-[(3-chlorophenyl)methyl]Pyrimidine
- 2-[(4-methoxyphenyl)methyl]Pyrimidine
Uniqueness
2-[(3-bromophenyl)methyl]Pyrimidine is unique due to the presence of the 3-bromophenylmethyl group, which can influence its reactivity and biological activity. The position and type of substituent on the aromatic ring can significantly affect the compound’s pharmacological properties and its interactions with molecular targets .
属性
分子式 |
C11H9BrN2 |
|---|---|
分子量 |
249.11 g/mol |
IUPAC 名称 |
2-[(3-bromophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C11H9BrN2/c12-10-4-1-3-9(7-10)8-11-13-5-2-6-14-11/h1-7H,8H2 |
InChI 键 |
QOXBTMDVUUMKDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)CC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


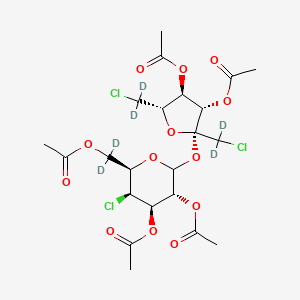
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)

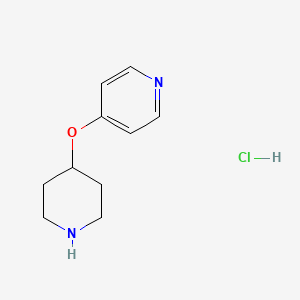
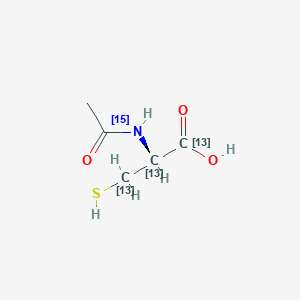
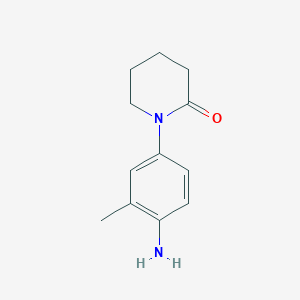
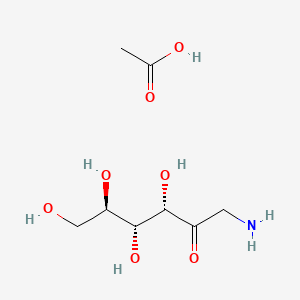
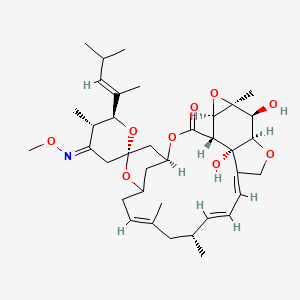
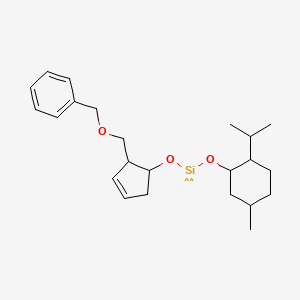
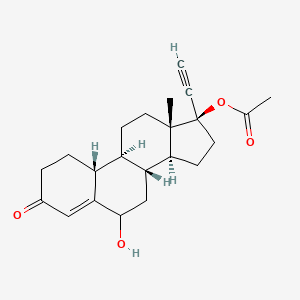
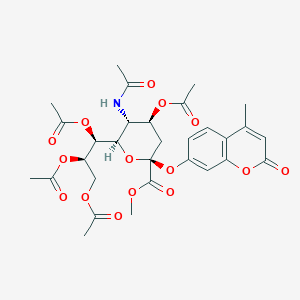
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)

